1-(2,5-difluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide
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Overview
Description
1-(2,5-difluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of difluorophenyl and oxopiperidinyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-difluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Difluorophenyl Intermediate: The starting material, 2,5-difluorobenzene, undergoes a series of reactions to introduce functional groups necessary for further transformations.
Coupling with Piperidinyl Derivative: The difluorophenyl intermediate is then coupled with a piperidinyl derivative under specific conditions, often involving catalysts and solvents to facilitate the reaction.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-difluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(2,5-difluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Materials Science: Its unique chemical structure makes it a candidate for use in the development of advanced materials with specific properties.
Biological Research: The compound is used in studies investigating its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1-(2,5-difluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-difluorophenyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acetamide
- 1-(2,5-difluorophenyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide
Uniqueness
1-(2,5-difluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide is unique due to the presence of both difluorophenyl and oxopiperidinyl groups, which confer distinct chemical and biological properties
Biological Activity
1-(2,5-Difluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide, with the CAS number 1396854-42-4, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H18F2N2O3S, with a molecular weight of 380.4 g/mol. The structure features a difluorophenyl group and a piperidinyl moiety, which are critical for its biological activity.
Property | Value |
---|---|
CAS Number | 1396854-42-4 |
Molecular Formula | C₁₈H₁₈F₂N₂O₃S |
Molecular Weight | 380.4 g/mol |
Inhibition Studies
In related research, compounds similar to this compound have demonstrated effective inhibition of key enzymes involved in cancer progression and viral replication. For example:
- Kinesin Spindle Protein (KSP) : Inhibitors targeting KSP have shown potential in cancer therapies by disrupting mitotic processes .
- SARS-CoV-2 Main Protease : Structural analogs have been developed that inhibit the main protease crucial for viral replication .
Biological Activity and Pharmacological Effects
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Compounds bearing oxadiazole and piperidine moieties have been tested for cytotoxic effects against cancer cell lines. For instance, certain derivatives showed IC50 values in the low micromolar range, indicating strong antitumor potential .
- Antiviral Properties : The inhibition of viral enzymes suggests potential applications in antiviral drug development. Compounds targeting viral proteases have been particularly highlighted for their therapeutic efficacy against viruses like SARS-CoV-2 .
- Neurological Applications : The piperidine component suggests possible effects on neurological pathways, potentially offering therapeutic avenues for conditions like migraines or neurodegenerative diseases .
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Antitumor Activity : A series of oxadiazole derivatives were synthesized and tested against various cancer cell lines. One compound exhibited an IC50 value of approximately 9.4 µM, showcasing significant cytotoxicity .
- KSP Inhibitors : Research on inhibitors targeting KSP revealed that modifications to the piperidine structure enhanced potency while reducing adverse effects associated with efflux mechanisms in cells .
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3S/c19-14-4-9-17(20)13(11-14)12-26(24,25)21-15-5-7-16(8-6-15)22-10-2-1-3-18(22)23/h4-9,11,21H,1-3,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXCNDOBEHCKAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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